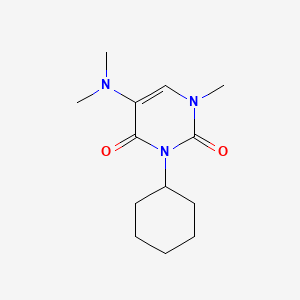
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 3-position, a dimethylamino group at the 5-position, and a methyl group at the 1-position of the uracil ring. The molecular formula of this compound is C14H23N3O2 , and it has a molecular weight of 265.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Methylation: The methyl group at the 1-position is introduced using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Aplicaciones Científicas De Investigación
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and dimethylamino groups contribute to its binding affinity and specificity. The compound may modulate specific biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: can be compared with other similar compounds, such as:
Uracil, 3-cyclohexyl-1-methyl-: Lacks the dimethylamino group at the 5-position, resulting in different chemical and biological properties.
Uracil, 5-(dimethylamino)-1-methyl-: Lacks the cyclohexyl group at the 3-position, affecting its overall reactivity and interactions.
Uracil, 3-cyclohexyl-5-(ethylmethylamino)-1-methyl-: Contains an ethylmethylamino group instead of a dimethylamino group, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique structural features and properties of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- , making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
53727-40-5 |
|---|---|
Fórmula molecular |
C13H21N3O2 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-(dimethylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3 |
Clave InChI |
LGTBOIFEURNNPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)C2CCCCC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















